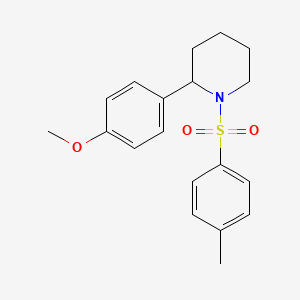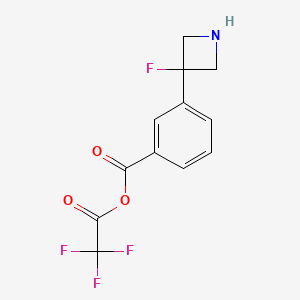
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a tetrahydropyridine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the tetrahydropyridine ring followed by the introduction of the tert-butyl and methyl groups. Common reagents used in this synthesis include tert-butyl bromide, methyl iodide, and various catalysts.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Solvents such as dichloromethane and methanol are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: This compound has an amino group instead of the tetrahydropyridine ring, which gives it different chemical and biological properties.
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: The presence of a hydroxyl group in this compound makes it more hydrophilic and affects its reactivity and solubility.
1-tert-butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3/t9-/m1/s1 |
InChI Key |
RTCPAVHGPYCFNT-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)



![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)




![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)

